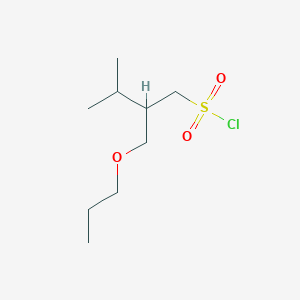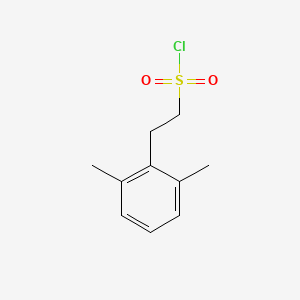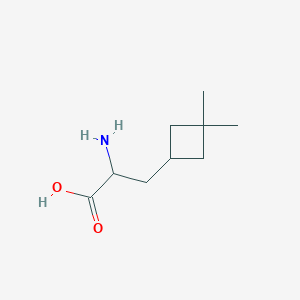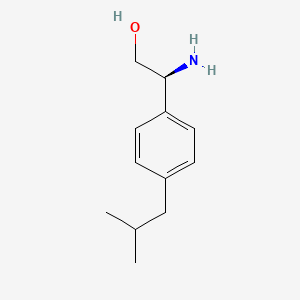
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol typically involves the reduction of p-isobutylacetophenone using sodium borohydride in methanol. The reaction mixture is allowed to sit for a specified period, followed by the addition of hydrochloric acid to neutralize any unreacted sodium borohydride. The product is then extracted using petroleum ether and dried using anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its potential as a drug candidate.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with a similar structure but different functional groups.
Naproxen: Another NSAID with structural similarities.
Ketoprofen: Shares some structural features and therapeutic properties.
Uniqueness
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is unique due to its specific chiral configuration and functional groups, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
RDPNHWLNDXXQJO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


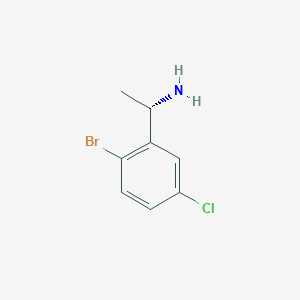

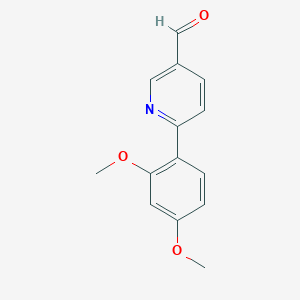

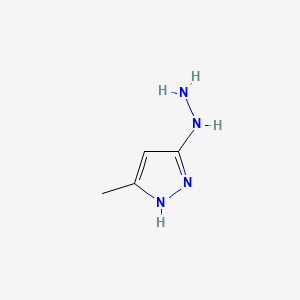
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
